N4-Cyclopropylpyridine-3,4-diamine: A Technical Guide to Structure Elucidation
N4-Cyclopropylpyridine-3,4-diamine: A Technical Guide to Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Cyclopropylpyridine-3,4-diamine is a substituted pyridine derivative with the molecular formula C9H13N3.[1] Its structure, featuring a pyridine core with two amino groups at the 3 and 4 positions and a cyclopropylmethyl substituent on the N4-amino group, makes it a molecule of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the methodologies and data involved in the elucidation of its chemical structure. While detailed experimental data for this specific compound is not widely available in the public domain, this guide outlines the standard analytical techniques and expected results based on its known structure.
Physicochemical Properties
A summary of the key physicochemical properties of N4-Cyclopropylpyridine-3,4-diamine is presented below.
| Property | Value | Source |
| CAS Number | 1040043-50-2 | [1][2] |
| Molecular Formula | C9H13N3 | [1][2] |
| Molecular Weight | 163.22 g/mol | [1][2] |
| Appearance | Yellow Solid | [1] |
Synthesis
The primary synthetic route to N4-Cyclopropylpyridine-3,4-diamine involves the N-alkylation of pyridine-3,4-diamine.
General Synthesis Pathway
Caption: General synthesis of N4-Cyclopropylpyridine-3,4-diamine.
Experimental Protocol: Synthesis
Materials:
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Pyridine-3,4-diamine
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Cyclopropylmethyl bromide or chloride
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Potassium carbonate (K2CO3) or Sodium Hydride (NaH)
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Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
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Ethyl acetate
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Hexane
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Silica gel for column chromatography
Procedure:
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To a solution of pyridine-3,4-diamine in anhydrous DMF, add potassium carbonate.
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Stir the mixture at room temperature for 30 minutes.
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Add cyclopropylmethyl bromide dropwise to the reaction mixture.
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Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and quench with water.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford N4-Cyclopropylpyridine-3,4-diamine as a yellow solid.
Structure Elucidation
The structural confirmation of N4-Cyclopropylpyridine-3,4-diamine is achieved through a combination of spectroscopic techniques.
Analytical Workflow
Caption: Workflow for the structure elucidation of N4-Cyclopropylpyridine-3,4-diamine.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for N4-Cyclopropylpyridine-3,4-diamine are not publicly available, the expected proton (¹H) and carbon-13 (¹³C) NMR chemical shifts can be predicted based on the structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine ring, the amino groups, and the cyclopropylmethyl substituent.
| Predicted Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Pyridine H (at C2 or C6) | 7.5 - 8.0 | Doublet or Singlet |
| Pyridine H (at C5) | 6.5 - 7.0 | Doublet |
| -NH2 (at C3) | 4.0 - 5.0 | Broad Singlet |
| -NH- (at C4) | 5.0 - 6.0 | Broad Singlet |
| -CH2- (methylene) | 2.9 - 3.2 | Doublet |
| -CH- (cyclopropyl) | 0.8 - 1.2 | Multiplet |
| -CH2- (cyclopropyl) | 0.2 - 0.6 | Multiplet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Carbon Environment | Predicted Chemical Shift (ppm) |
| Pyridine C (quaternary) | 140 - 150 |
| Pyridine CH | 110 - 140 |
| -CH2- (methylene) | 45 - 55 |
| -CH- (cyclopropyl) | 10 - 20 |
| -CH2- (cyclopropyl) | 3 - 10 |
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
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Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum Data
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Molecular Ion (M+) : A prominent peak is expected at a mass-to-charge ratio (m/z) of 163, corresponding to the molecular weight of the compound.[1]
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Major Fragments : Fragmentation is likely to occur through the loss of the cyclopropylmethyl group or cleavage of the pyridine ring.
| Predicted Fragment | Predicted m/z |
| [M]+ | 163 |
| [M - C4H7]+ (loss of cyclopropylmethyl) | 108 |
| [C4H7]+ (cyclopropylmethyl cation) | 55 |
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
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Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
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Data Acquisition:
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Introduce the sample into the mass spectrometer.
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Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300).
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For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion (m/z 163) and subjecting it to collision-induced dissociation (CID).
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
Conclusion
The structural elucidation of N4-Cyclopropylpyridine-3,4-diamine relies on a synergistic application of synthetic chemistry and modern analytical techniques. While specific, detailed experimental data remains limited in publicly accessible literature, the foundational physicochemical properties and expected spectroscopic characteristics outlined in this guide provide a robust framework for researchers and scientists. The provided protocols for synthesis and analysis offer a practical starting point for the preparation and confirmation of this compound's structure, which is a valuable building block in the pursuit of new therapeutic agents.
